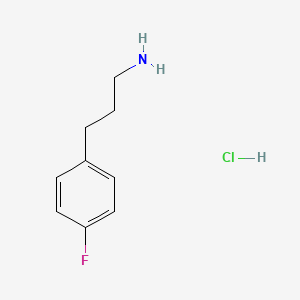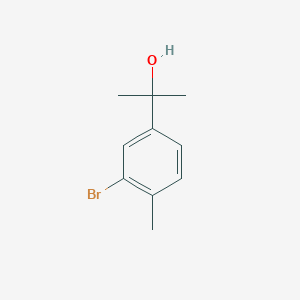
2-(3-Bromo-4-methylphenyl)propan-2-ol
Übersicht
Beschreibung
“2-(3-Bromo-4-methylphenyl)propan-2-ol” is a chemical compound with the molecular formula C10H13BrO . It is a derivative of propan-2-ol where one of the hydrogen atoms in the methyl group is replaced by a 3-bromo-4-methylphenyl group .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromo-4-methylphenyl)propan-2-ol” consists of a propan-2-ol backbone with a 3-bromo-4-methylphenyl group attached . The presence of the bromine atom and the hydroxyl group (-OH) in the molecule suggests potential for various chemical reactions, including nucleophilic substitution and elimination .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of the bromine atom and the hydroxyl group. For instance, it can undergo nucleophilic substitution reactions, where a nucleophile replaces the bromine atom . It can also undergo elimination reactions, leading to the formation of alkenes .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Doraswamy and Ramana (2013) explored the synthesis and characterization of substituted phenyl azetidines, which are potential antimicrobial agents. This study included the synthesis of compounds related to 2-(3-Bromo-4-methylphenyl)propan-2-ol, highlighting its relevance in developing antimicrobial substances (Doraswamy & Ramana, 2013).
Potential Intravenous Anesthetics
Stenlake, Patrick, and Sneader (1989) discussed the synthesis of ring-substituted arylpropanonamines and their quaternary salts, investigating their potential as intravenous anesthetics. This research is significant for understanding the medical applications of compounds structurally similar to 2-(3-Bromo-4-methylphenyl)propan-2-ol (Stenlake, Patrick, & Sneader, 1989).
Flavorings in Animal Feed
Westendorf (2012) analyzed the safety and efficacy of various aliphatic, alicyclic, and aromatic saturated and unsaturated tertiary alcohols and esters, including those related to 2-(3-Bromo-4-methylphenyl)propan-2-ol, for use as flavorings in animal feed. This study provides insights into the broader applications of these compounds in animal nutrition (Westendorf, 2012).
Cyclisation Studies
Goosen, McCleland, and Rinaldi (1993) conducted a study on the cyclisation of 3-(p-methylphenyl)propan-1-ol via its alkoxyl radical and aryl radical cation intermediates, offering a comparative perspective on the chemical behaviors of related compounds (Goosen, McCleland, & Rinaldi, 1993).
Polymer Synthesis
Shih et al. (2018) explored the ipso-arylation polymerization as a method to synthesize π-conjugated polymers, using derivatives of 2-(3-Bromo-4-methylphenyl)propan-2-ol. This research is crucial for understanding the compound's role in advanced material science (Shih et al., 2018).
X-ray Structures and Computational Studies
Nycz, Małecki, Zawiazalec, and Paździorek (2011) presented X-ray structures and computational studies of several cathinones, including derivatives of 2-(3-Bromo-4-methylphenyl)propan-2-ol. Their work contributes to the understanding of the molecular structure and properties of these compounds (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Zukünftige Richtungen
The future directions for the study and use of “2-(3-Bromo-4-methylphenyl)propan-2-ol” could include further exploration of its synthesis methods and its potential uses in various chemical reactions. For instance, its potential for undergoing nucleophilic substitution and elimination reactions could be explored further . Additionally, its physical and chemical properties could be studied in more detail to better understand its behavior and potential applications.
Eigenschaften
IUPAC Name |
2-(3-bromo-4-methylphenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVVBVHTYORBLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-methylphenyl)propan-2-ol | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1403099.png)
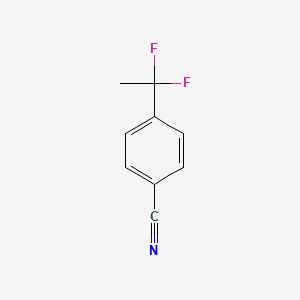

![1-Oxa-6-azaspiro[3.3]heptane](/img/structure/B1403105.png)
![7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1403108.png)
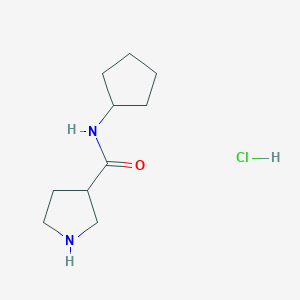
![1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-B]pyrazin-2(1H)-one](/img/structure/B1403111.png)
![4-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-piperidine](/img/structure/B1403112.png)

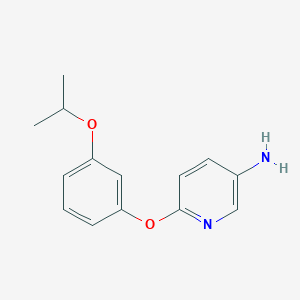
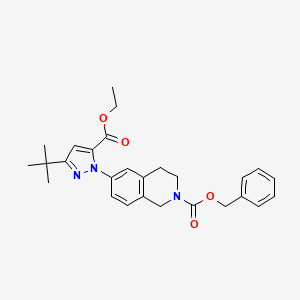
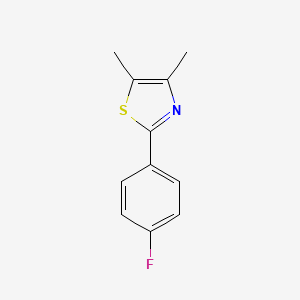
![tert-Butyl 4-cyano-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1403120.png)
